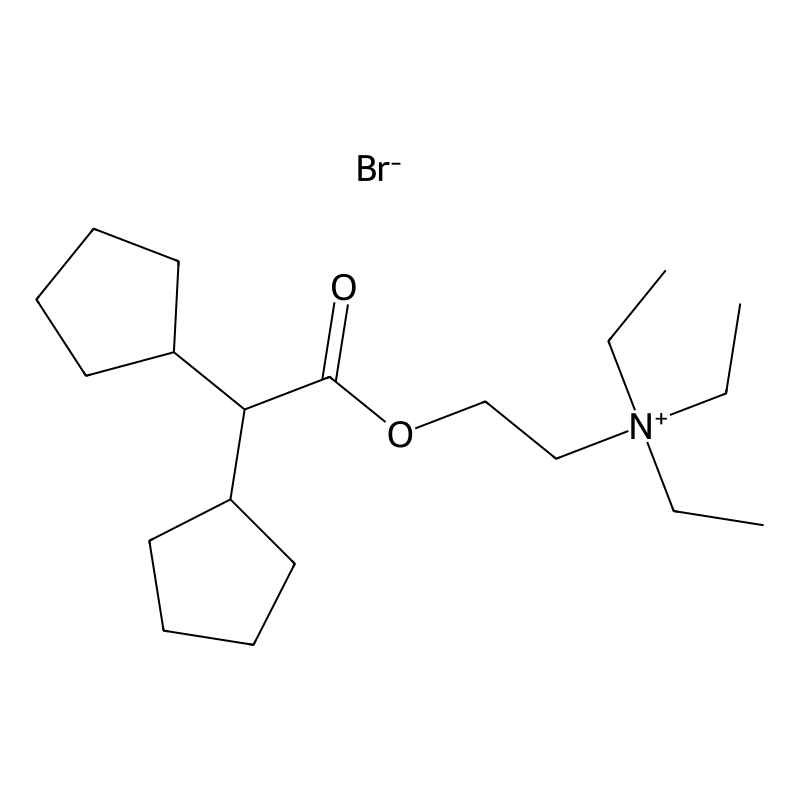

Diponium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Diponium bromide is a quaternary ammonium compound with the molecular formula . It is characterized by its structure, which includes a central nitrogen atom bonded to four organic groups, making it a member of the class of compounds known as ammonium salts. This compound is primarily recognized for its role as a muscarinic cholinergic receptor antagonist, which means it inhibits the action of acetylcholine at muscarinic receptors, affecting various physiological processes in the body .

- Hydrolysis: Diponium bromide can undergo hydrolysis in the presence of water, leading to the formation of its corresponding amine and bromide ions.

- Quaternization: The compound can react with various nucleophiles due to its positively charged nitrogen atom, forming new quaternary ammonium derivatives.

- Decomposition: Under certain conditions, such as high temperatures or strong acids, diponium bromide may decompose, releasing bromine and other byproducts.

Specific reaction examples include:

Diponium bromide exhibits biological activity primarily as a muscarinic antagonist. This property allows it to block the effects of acetylcholine, a neurotransmitter involved in numerous bodily functions including muscle contraction, heart rate regulation, and gland secretion. Its antagonistic action can lead to:

- Reduced secretions: In glands controlled by muscarinic receptors, such as salivary and sweat glands.

- Increased heart rate: By inhibiting parasympathetic nervous system activity.

- Smooth muscle relaxation: Particularly in the gastrointestinal tract.

Due to these effects, diponium bromide may be utilized in therapeutic settings to manage conditions such as excessive salivation or gastrointestinal hypermotility.

The synthesis of diponium bromide typically involves the reaction of triethylamine with a suitable alkylating agent, followed by bromination. The general synthetic route can be summarized as follows:

- Preparation of Triethylamine Salt: Triethylamine is reacted with an appropriate acylating agent to form a triethylammonium salt.

- Bromination: The resulting salt is then treated with bromine or a bromine-containing compound (e.g., sodium bromide) under controlled conditions to yield diponium bromide.

The reaction can be represented as:

Diponium bromide finds various applications across different fields:

- Pharmaceuticals: Used as a muscarinic antagonist in medications aimed at treating conditions like overactive bladder and certain types of poisoning.

- Research: Employed in biochemical studies to investigate muscarinic receptor pathways and their physiological implications.

- Industrial Uses: Acts as an antimicrobial agent in some formulations due to its ability to disrupt cell membranes.

Studies on diponium bromide interactions focus on its binding affinity and inhibitory effects on muscarinic receptors. Research indicates that diponium bromide competes with acetylcholine for binding sites at these receptors, demonstrating varying degrees of selectivity among different muscarinic subtypes (M1-M5). This selectivity is crucial for developing targeted therapies that minimize side effects associated with non-selective antagonism.

Diponium bromide shares structural and functional similarities with several other quaternary ammonium compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| Atropine | Tropane alkaloid | Antimuscarinic drug | Natural product |

| Ipratropium | Quaternary ammonium | Bronchodilator | Used in respiratory therapy |

| Propantheline | Quaternary ammonium | Antispasmodic agent | Selective for gastrointestinal tract |

| Diphenhydramine | Ethanolamine derivative | Antihistamine | Primarily an antihistamine |

Diponium bromide's unique feature lies in its dual role as both an antagonist and potential therapeutic agent against acetylcholine-induced conditions, distinguishing it from other compounds that may focus solely on antihistaminic or antimuscarinic activities.

Diponium bromide, chemically known as 2-[(2,2-dicyclopentylacetyl)oxy]-N,N,N-triethylethanaminium bromide, represents a significant quaternary ammonium compound with the molecular formula C₂₀H₃₈BrNO₂ and a molecular weight of 404.43 g/mol [1]. The compound was first synthesized and documented by Barrelet and colleagues in 1959, as published in Industrial Chimica Belgica Supplement [3]. This pioneering work established the foundation for quaternary ammonium salt synthesis methodologies that continue to influence modern approaches [3].

The original Barrelet protocol involved the reaction between triethylamine and a dicyclopentylacetic acid derivative to form an ester intermediate, followed by quaternization with a bromide source [3]. This two-step process yielded crystalline diponium bromide with a characteristic melting point of 185-186°C [3]. The synthesis pathway developed by Barrelet was subsequently patented in 1960 (Swiss Patent CH 344054) and assigned to Siegfried, which commercialized the compound under the trademark Unospaston [3].

The historical significance of Barrelet's work lies in establishing a reliable synthetic route for quaternary ammonium compounds containing complex ester functionalities [3]. The protocol demonstrated that triethylamine could effectively undergo both esterification with carboxylic acids and subsequent quaternization to form stable bromide salts [3]. This represented an important advancement in pharmaceutical chemistry during that era, as it provided access to structurally complex quaternary ammonium compounds with potential therapeutic applications [3].

Modern Alkylation and Bromination Techniques

Contemporary approaches to diponium bromide synthesis have evolved significantly from the original Barrelet protocols, incorporating advanced alkylation and bromination techniques that enhance efficiency and yield [9]. Modern synthetic routes typically employ the Menshutkin reaction, which involves the nucleophilic substitution of a tertiary amine with an alkyl halide to form a quaternary ammonium salt [34].

For diponium bromide synthesis, current methodologies utilize optimized reaction conditions for both the esterification and quaternization steps [40]. The esterification of dicyclopentylacetic acid with 2-hydroxyethyl triethylammonium derivatives is typically conducted under mild conditions using coupling agents rather than the more harsh conditions employed historically [40]. This approach minimizes side reactions and improves the purity of the intermediate ester [40].

The quaternization step has been refined through the application of selective alkylating agents and controlled reaction environments [40]. Modern bromination techniques include:

- Direct bromination using molecular bromine in controlled stoichiometric ratios [9]

- In situ generation of bromine from bromide salts and oxidizing agents [9]

- Utilization of stable brominating agents such as N-bromosuccinimide or tetrabutylammonium tribromide [20]

These approaches offer significant advantages over historical methods, including milder reaction conditions, higher selectivity, and reduced formation of byproducts [9]. The reaction between triethylamine and bromine in appropriate solvents has been extensively studied, revealing the formation of transient charge-transfer complexes that subsequently undergo intramolecular oxidation-reduction to yield the desired quaternary ammonium bromide products [20].

Modern synthetic protocols also benefit from advanced purification techniques, including selective precipitation, column chromatography, and recrystallization methods that enhance the purity of the final product [15]. These refinements have collectively improved the overall efficiency and scalability of diponium bromide synthesis for research and commercial applications [15].

Noncovalent Solid-Phase Organic Synthesis (NC-SPOS) Applications

Noncovalent solid-phase organic synthesis (NC-SPOS) represents an innovative approach for the preparation of quaternary ammonium compounds like diponium bromide [13]. Unlike traditional solid-phase synthesis that relies on covalent attachment to solid supports, NC-SPOS utilizes noncovalent interactions such as hydrophobic forces, hydrogen bonding, or ionic interactions to temporarily immobilize reaction intermediates [13].

In the context of diponium bromide synthesis, NC-SPOS offers several distinct advantages [11]. The approach involves the immobilization of either the triethylamine component or the dicyclopentylacetic acid derivative on a suitable solid support through noncovalent interactions [11]. This immobilization facilitates controlled reaction conditions and simplified purification processes, as unreacted reagents and byproducts can be readily removed through washing steps [11].

The NC-SPOS methodology for diponium bromide typically follows a sequence where:

- The hydrophobic dicyclopentylacetic acid component is anchored to a hydrophobic matrix such as reverse-phase silica gel (C18) [13]

- The immobilized acid undergoes esterification with 2-hydroxyethyl triethylamine derivatives in a polar reaction medium [13]

- Subsequent quaternization with bromide sources occurs while the intermediate remains bound to the solid phase [13]

- The final product is released from the support by switching to a nonpolar solvent system [13]

This approach has demonstrated particular utility for the preparation of diponium bromide analogs with structural modifications, as it allows for sequential chemical transformations without the need for intermediate purification steps [13]. The solid-phase environment can also enhance reaction selectivity by controlling the orientation and accessibility of reactive functional groups [11].

Recent advancements in NC-SPOS for quaternary ammonium salt synthesis have incorporated water-compatible reaction conditions, aligning with green chemistry principles [11]. These developments have expanded the potential applications of NC-SPOS for the sustainable production of diponium bromide and related compounds [11].

Co-Crystallization Strategies for Structural Stabilization

Co-crystallization has emerged as a valuable approach for enhancing the structural stability and physicochemical properties of quaternary ammonium compounds like diponium bromide [12]. This technique involves the formation of crystalline materials composed of diponium bromide and one or more co-formers through noncovalent interactions, resulting in supramolecular architectures with modified properties [24].

For diponium bromide, co-crystallization strategies have been developed to address challenges related to hygroscopicity, thermal stability, and dissolution behavior [12]. The selection of appropriate co-formers is critical to achieving desired property modifications [12]. Common co-formers employed with quaternary ammonium bromides include:

- Carboxylic acids that form hydrogen bonds with the quaternary ammonium moiety [24]

- Aromatic compounds capable of π-π interactions with the cyclopentyl rings [24]

- Other ionic species that participate in charge-assisted hydrogen bonding networks [24]

The co-crystallization process for diponium bromide typically involves solvent evaporation techniques, where the compound and selected co-former are dissolved in a common solvent and allowed to crystallize through controlled evaporation [24]. Alternative methods include slurrying, antisolvent crystallization, and hot melt extrusion, each offering distinct advantages depending on the specific co-former and desired crystal properties [24].

Successful co-crystallization of diponium bromide manifests in altered thermal behavior, with co-crystals often exhibiting higher melting points and improved thermal stability compared to the pure compound [12]. This enhancement is attributed to the formation of extended hydrogen bonding networks and other supramolecular interactions that stabilize the crystal lattice [12].

X-ray diffraction studies of diponium bromide co-crystals have revealed intricate structural arrangements where the quaternary ammonium center participates in multiple noncovalent interactions with co-former molecules [24]. These interactions effectively lock the molecular components into stable configurations, reducing molecular mobility and enhancing resistance to environmental factors such as humidity and temperature fluctuations [24].

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions for diponium bromide synthesis represents a critical aspect of both research and industrial production processes [15]. Systematic studies have identified key parameters that significantly influence reaction efficiency and product yield, enabling the development of optimized protocols [15].

Temperature control has emerged as a crucial factor in diponium bromide synthesis, particularly during the quaternization step [16]. Research has demonstrated that maintaining temperatures between 50-60°C during quaternization provides an optimal balance between reaction rate and selectivity [16]. Higher temperatures can accelerate the reaction but may lead to increased formation of byproducts, while lower temperatures result in prohibitively slow reaction kinetics [16].

Solvent selection also plays a pivotal role in optimizing diponium bromide synthesis [15]. Polar aprotic solvents such as acetone and tetrahydrofuran have shown superior performance for the quaternization of triethylamine derivatives with bromide sources [15]. These solvents facilitate the nucleophilic substitution reaction while minimizing side reactions and supporting product precipitation upon completion [15] [31].

Table 1: Optimization Parameters for Diponium Bromide Synthesis

| Parameter | Optimal Range/Condition | Effect on Yield |

|---|---|---|

| Temperature | 50-60°C | Balances reaction rate and selectivity |

| Reaction Time | 24-48 hours | Ensures complete quaternization |

| Solvent System | Acetone, THF | Facilitates reaction and product isolation |

| Stoichiometry | 3:1 alkylating agent:amine | Drives reaction to completion |

| Concentration | 0.5-1.0 M | Prevents side reactions while maintaining rate |

The stoichiometric ratio of reactants has been identified as another critical parameter for yield optimization [16]. Employing an excess of the bromide source (typically 3:1 relative to the amine component) effectively drives the quaternization reaction to completion [16]. This approach compensates for potential side reactions and ensures high conversion rates [16].

Reaction monitoring techniques, including thin-layer chromatography and nuclear magnetic resonance spectroscopy, have enabled real-time assessment of reaction progress and informed adjustments to reaction conditions [40]. This capability has proven particularly valuable for scaling up diponium bromide synthesis from laboratory to industrial production [40].

Diponium bromide, with the molecular formula C20H38BrNO2 and molecular weight of 404.43 g/mol, exhibits distinctive acid-base behavior characteristic of quaternary ammonium salts [1] [2] [3]. As a quaternary ammonium compound, diponium bromide exists in an ionized state in aqueous solutions, with the positively charged nitrogen center forming the cationic portion of the salt [4].

In aqueous media, diponium bromide demonstrates typical quaternary ammonium salt behavior. The compound is freely soluble in water, indicating strong ionic interactions with the aqueous environment [3] [4]. The bromide anion, being the conjugate base of the strong acid hydrogen bromide, does not contribute significantly to the basicity of the solution. Instead, the solution behavior is dominated by the quaternary ammonium cation, which remains stable and does not undergo hydrolysis under normal pH conditions.

The quaternary ammonium structure of diponium bromide prevents it from acting as a Brønsted base, as the nitrogen atom lacks available electron pairs for proton acceptance. This structural characteristic results in pH-neutral behavior in aqueous solutions, distinguishing it from primary, secondary, or tertiary amines that can accept protons [5] [6].

In organic media, diponium bromide maintains its ionic character, though solubility varies depending on the solvent polarity. The compound's behavior in non-polar organic solvents is limited due to its ionic nature, while it shows better compatibility with polar organic solvents that can stabilize the ionic species through dipole interactions.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of diponium bromide is primarily governed by the ester linkage present in its molecular structure. The compound contains a dicyclopentylacetate ester group that represents the most vulnerable site for hydrolytic attack [3] [7].

Under physiological conditions, diponium bromide undergoes enzymatic hydrolysis, as evidenced by pharmacokinetic studies demonstrating the presence of metabolites in biological samples [7]. The primary degradation pathway involves ester cleavage, resulting in the formation of dicyclopentylacetic acid and the corresponding quaternary ammonium alcohol derivative.

Metabolic studies have identified multiple degradation products in biological systems. Thin layer chromatography analysis of urine samples revealed unchanged diponium bromide along with one primary metabolite, while fecal samples contained up to three distinct metabolites characterized by their retention factor values [7]. This metabolic profile suggests that hydrolytic degradation occurs through multiple pathways, likely involving both chemical and enzymatic processes.

The quaternary ammonium portion of the molecule demonstrates greater stability toward hydrolysis compared to the ester functionality. The carbon-nitrogen bonds in quaternary ammonium salts are generally resistant to hydrolytic cleavage under physiological conditions, contributing to the compound's overall structural integrity in biological systems.

Environmental hydrolysis of diponium bromide follows similar patterns, with the ester bond serving as the primary site of degradation. The rate of hydrolysis is influenced by pH, temperature, and the presence of catalytic species, with alkaline conditions generally promoting faster ester cleavage rates.

Thermal Decomposition and Thermodynamic Properties

Diponium bromide exhibits characteristic thermal stability typical of quaternary ammonium salts, with a well-defined melting point of 185-186°C [3] [8]. The thermal decomposition behavior of quaternary ammonium compounds generally involves multiple stages, beginning with the breakdown of the weakest bonds in the molecular structure.

For quaternary ammonium bromides, thermal decomposition typically initiates through dealkylation reactions, where alkyl groups are eliminated from the nitrogen center [9]. In the case of diponium bromide, the thermal degradation pathway likely involves the initial cleavage of ethyl groups from the quaternary nitrogen, followed by decomposition of the ester linkage and subsequent breakdown of the dicyclopentyl moieties.

The thermal stability of diponium bromide is influenced by several factors, including the molecular structure, crystal packing, and the presence of the bromide counterion. Bromide salts generally exhibit higher thermal stability compared to other halide counterparts due to the relatively stable Br⁻ ion [10] [11].

Thermodynamic analysis of similar quaternary ammonium bromides indicates that these compounds typically exhibit negative Gibbs free energy of formation, confirming their thermodynamic stability under standard conditions [12] [13]. The enthalpic contributions to stability arise from strong electrostatic interactions between the cationic and anionic components, while entropic factors reflect the degree of molecular organization in the crystalline state.

Differential scanning calorimetry studies of related quaternary ammonium bromides show that thermal transitions often occur in multiple steps, with glass transition temperatures typically observed below room temperature for compounds with flexible alkyl chains [14]. The specific thermodynamic parameters for diponium bromide would require dedicated calorimetric analysis to establish precise values for heat capacity, enthalpy of fusion, and decomposition energetics.

Solubility and Partition Coefficients in Mixed Solvent Systems

The solubility characteristics of diponium bromide are dominated by its ionic nature and structural features. The compound demonstrates high solubility in water due to the strong ion-dipole interactions between the quaternary ammonium cation, bromide anion, and water molecules [3] [4]. This high aqueous solubility is characteristic of quaternary ammonium salts with moderate-sized alkyl substituents.

In mixed solvent systems, the solubility of diponium bromide varies significantly depending on the nature and proportion of the co-solvents. The presence of polar organic solvents such as alcohols generally maintains or enhances solubility through similar ion-dipole interactions, while non-polar organic components tend to reduce solubility by disrupting the solvation shell around the ionic species.

Partition coefficient studies of quaternary ammonium compounds indicate that these molecules typically exhibit low octanol-water partition coefficients due to their hydrophilic ionic character [15] [16]. The presence of the large organic substituents in diponium bromide, particularly the dicyclopentyl groups, may contribute some lipophilic character, but the overall partition behavior remains dominated by the ionic quaternary ammonium functionality.

The distribution of diponium bromide between immiscible phases is influenced by the relative abilities of the phases to stabilize the ionic species. In water-organic solvent systems, the compound preferentially partitions into the aqueous phase unless specific ion-pairing agents or phase-transfer catalysts are present to facilitate transfer into the organic phase.

Temperature effects on solubility follow typical patterns for ionic compounds, with solubility generally increasing with temperature due to enhanced thermal motion and weakened intermolecular forces. The dissolution process is typically endothermic, requiring energy input to overcome the crystal lattice forces and establish new solvation interactions.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

15518-72-6 (Parent)